An In-depth Technical Guide to the Physicochemical Properties of D-Isovaline
An In-depth Technical Guide to the Physicochemical Properties of D-Isovaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Isovaline, a non-proteinogenic amino acid, has garnered significant interest in the scientific community, particularly for its analgesic properties. As a structural isomer of valine, its unique physicochemical characteristics underpin its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of D-Isovaline, detailed experimental protocols for their determination, and an exploration of its primary signaling pathway. All quantitative data is presented in structured tables for clarity and comparative analysis.
Core Physicochemical and Chemical Data
D-Isovaline, with the IUPAC name (2R)-2-amino-2-methylbutanoic acid, is a chiral molecule notable for its α-methyl group, which contributes to its metabolic stability. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-amino-2-methylbutanoic acid | [1] |
| Synonyms | (R)-(-)-2-Amino-2-methylbutanoic acid, D(-)-Isovaline | [2] |
| CAS Number | 3059-97-0 | [2] |
| Molecular Formula | C5H11NO2 | [1] |
| Molecular Weight | 117.15 g/mol | [1] |
| Appearance | White needles or crystalline powder | [2] |
Quantitative Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of D-Isovaline. These parameters are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Experimental Conditions | Reference(s) |
| Melting Point | 276-278 °C | Not specified | [2] |
| pKa (Carboxyl Group) | 2.38 ± 0.10 (Predicted) | Not specified | [2] |
| Water Solubility | Freely soluble | Not specified | [2] |
| Specific Rotation ([α]D) | -9.4° | c=5 in water, 25 °C | [2] |
| logP (Octanol-Water Partition Coefficient) | -2.3 (Computed XLogP3) | Not specified | [1] |
Experimental Protocols for Physicochemical Property Determination
The following sections describe generalized yet detailed methodologies for determining the key physicochemical properties of amino acids like D-Isovaline.
Determination of Melting Point
The melting point of an amino acid can be accurately determined using the capillary melting point method.
Methodology: Capillary Melting Point Determination
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Sample Preparation: A small amount of finely powdered, dry D-Isovaline is packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: A calibrated digital melting point apparatus is used.
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Measurement:
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The apparatus is preheated to a temperature approximately 10-15 °C below the expected melting point.
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The capillary tube is inserted into the heating block.
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The temperature is then ramped at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.
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The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
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Determination of pKa
The acid dissociation constant (pKa) of the ionizable groups in D-Isovaline can be determined by potentiometric titration.
Methodology: Potentiometric Titration
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Solution Preparation: A solution of D-Isovaline of known concentration (e.g., 0.1 M) is prepared in deionized water.
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Instrumentation: A calibrated pH meter with a combination glass electrode and a magnetic stirrer are used. A burette is filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).
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Titration Procedure:
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The initial pH of the D-Isovaline solution is recorded.
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The NaOH solution is added in small, precise increments (e.g., 0.1-0.2 mL).
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After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
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The titration is continued until the pH has risen significantly (e.g., to pH 11-12).
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic group has been neutralized.
Determination of Aqueous Solubility
The equilibrium solubility of D-Isovaline in water can be determined using the shake-flask method.
Methodology: Shake-Flask Method
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Sample Preparation: An excess amount of solid D-Isovaline is added to a known volume of deionized water in a sealed container.
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Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
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Sample Analysis:
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The saturated solution is allowed to stand to allow undissolved solid to settle.
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A sample of the supernatant is carefully withdrawn and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.
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The concentration of D-Isovaline in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometer) or by gravimetric analysis after evaporating a known volume of the filtrate to dryness.
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Determination of Specific Rotation
The specific rotation of D-Isovaline, a measure of its optical activity, is determined using a polarimeter.
Methodology: Polarimetry
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Solution Preparation: A solution of D-Isovaline of a precisely known concentration (c, in g/100mL) is prepared in deionized water.
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Instrumentation: A calibrated polarimeter equipped with a sodium D-line light source (589 nm) is used. The temperature of the sample cell is maintained at a constant value (e.g., 25 °C).
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Measurement:
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The polarimeter is zeroed using the solvent (deionized water).
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The prepared D-Isovaline solution is placed in a polarimeter cell of a known path length (l, in decimeters).
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The observed optical rotation (α) is measured.
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Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c)
Signaling Pathway and Mechanism of Action
D-Isovaline exerts its analgesic effects primarily through its action as an agonist at peripheral γ-aminobutyric acid type B (GABAB) receptors.[3] This G-protein coupled receptor (GPCR) plays a crucial role in modulating neuronal excitability.
Downstream Signaling of Peripheral GABAB Receptors
The activation of peripheral GABAB receptors by D-Isovaline initiates a signaling cascade that leads to the inhibition of nociceptive transmission. A diagrammatic representation of this pathway is provided below.
Caption: D-Isovaline mediated activation of peripheral GABAB receptor signaling pathway.
Detailed Workflow of the Signaling Pathway
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Agonist Binding: D-Isovaline binds to the extracellular domain of the GABAB1 subunit of the heterodimeric GABAB receptor located on peripheral nociceptive neurons.[3]
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G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric Gi/o protein.[4]
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G-Protein Dissociation: The activated Gi/o protein dissociates into its Gαi/o and Gβγ subunits.[5]
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Effector Modulation: The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5][6]
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Ion Channel Opening and Hyperpolarization: The opening of GIRK channels leads to an efflux of potassium (K+) ions from the neuron, causing hyperpolarization of the cell membrane.[5]
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Inhibition of Nociception: This hyperpolarization makes the neuron less likely to fire an action potential in response to a painful stimulus, thereby inhibiting the transmission of nociceptive signals and producing an analgesic effect.[3]
Conclusion
The physicochemical properties of D-Isovaline, particularly its chirality and α-methylation, are integral to its biological function as a peripheral GABAB receptor agonist. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the study and development of D-Isovaline and related compounds as potential therapeutic agents. A thorough understanding of these properties and its mechanism of action is essential for advancing its clinical potential.
References
- 1. D-Isovaline | C5H11NO2 | CID 2724877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D(-)-Isovaline CAS#: 3059-97-0 [m.chemicalbook.com]
- 3. GABA(B) receptor-mediated selective peripheral analgesia by the non-proteinogenic amino acid, isovaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
